6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol is an organic compound with the molecular formula C7H13NO3 It is characterized by a dioxepin ring structure with an amino group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an amino alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol: Similar structure but with a different ring size.
2,2-Dimethyl-1,3-dioxepin-5-ol: Lacks the amino group.
6-Hydroxy-2,2-dimethyl-1,3-dioxepin: Lacks the amino group but has a similar ring structure.
Uniqueness
6-Amino-2,2-dimethyl-1,3-dioxepin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the dioxepin ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
83168-63-2 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-amino-2,2-dimethyl-1,3-dioxepin-5-ol |
InChI |
InChI=1S/C7H11NO3/c1-7(2)10-3-5(8)6(9)4-11-7/h3-4,9H,8H2,1-2H3 |
InChI Key |
IRIRHXXUSZTSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC=C(C(=CO1)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.